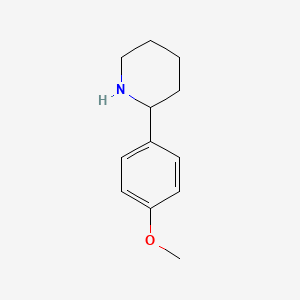

2-(4-Methoxyphenyl)piperidine

Description

2-(4-Methoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The this compound compound features a piperidine ring substituted at the second position with a 4-methoxyphenyl group

Properties

IUPAC Name |

2-(4-methoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEQGLKEECTHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397446 | |

| Record name | 2-(4-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63359-20-6 | |

| Record name | 2-(4-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Another approach involves the use of a Mannich reaction, where 4-methoxybenzaldehyde, piperidine, and formaldehyde are reacted together. This method also provides a straightforward route to the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as secondary amines.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-(4-Methoxyphenyl)piperidine serves as a crucial intermediate in the synthesis of several pharmaceutical agents, especially analgesics and antidepressants. Its structural characteristics allow for modifications that enhance therapeutic efficacy while minimizing side effects. For instance, research indicates that derivatives of this compound can exhibit improved binding affinity to target receptors involved in pain modulation and mood regulation .

Case Study: Analgesics Development

A study focusing on the synthesis of piperidine derivatives demonstrated that modifications to the this compound structure resulted in compounds with significant analgesic properties. The synthesized derivatives were evaluated for their efficacy in pain models, showing promising results that warrant further exploration .

Neuroscience Research

Investigating Neurotransmitter Systems

The compound is utilized in neuroscience research to explore neurotransmitter systems. It aids in understanding the mechanisms underlying mood disorders and pain management by acting on specific receptors within the central nervous system .

Case Study: Mood Disorders

Research has shown that compounds derived from this compound can modulate serotonin and dopamine pathways, which are critical in mood regulation. In vitro studies revealed that certain derivatives exhibit selective inhibition of serotonin reuptake, suggesting their potential as antidepressants .

Drug Formulation

Enhanced Solubility and Stability

The oxalate salt form of this compound enhances its solubility and stability, making it suitable for oral medication formulations. This property is crucial for ensuring consistent bioavailability and therapeutic effectiveness in clinical applications .

| Formulation Aspect | Details |

|---|---|

| Solubility | Enhanced due to oxalate salt form |

| Stability | Improved formulation stability |

| Bioavailability | Consistent across different formulations |

Analytical Chemistry

Standard in Chromatographic Techniques

In analytical chemistry, this compound is employed as a standard reference material in chromatographic techniques. This application is vital for accurately analyzing complex mixtures found in pharmaceutical and environmental samples .

Case Study: Environmental Analysis

A study utilized this compound as a calibration standard for high-performance liquid chromatography (HPLC) to quantify pharmaceutical residues in environmental samples. The results demonstrated its effectiveness as a reliable standard for ensuring accurate measurements .

Material Science

Development of Novel Materials

The unique properties of this compound are explored in material science for developing advanced materials such as polymers and coatings. Its chemical interactions can enhance material performance, particularly where specific functional properties are required .

Case Study: Polymer Coatings

Research focused on incorporating this compound into polymer matrices showed improvements in mechanical strength and thermal stability of the resulting materials. These findings suggest potential applications in protective coatings and composite materials .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

2-Phenylpiperidine: Lacks the methoxy group on the phenyl ring, resulting in different chemical and biological properties.

4-Methoxyphenylpiperazine: Contains a piperazine ring instead of a piperidine ring, leading to distinct reactivity and applications.

2-(4-Chlorophenyl)piperidine:

Uniqueness

2-(4-Methoxyphenyl)piperidine is unique due to the presence of the methoxy group on the phenyl ring, which imparts specific electronic and steric effects. These effects influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in both research and industrial applications.

Biological Activity

2-(4-Methoxyphenyl)piperidine is a significant compound in medicinal chemistry, particularly due to its diverse biological activities and applications. This article provides an overview of its biological properties, synthesis, and potential therapeutic uses, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , featuring a piperidine ring substituted with a 4-methoxyphenyl group. The methoxy group enhances the compound's lipophilicity, which may influence its biological activity and pharmacokinetics.

1. Antimicrobial Activity

Research indicates that piperidine derivatives, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that certain piperidine derivatives can effectively inhibit bacterial and fungal growth. This suggests potential applications in developing new antimicrobial agents.

2. Neuropharmacological Effects

This compound is of particular interest in neurology due to its interactions with neurotransmitter systems. It has been utilized in studies focusing on dopamine and serotonin pathways, which are crucial for mood regulation and cognitive function. The compound's ability to modulate these systems positions it as a candidate for treating neurological disorders such as depression and anxiety .

3. Analgesic Properties

Piperidine derivatives have been explored for their analgesic effects. For example, some studies suggest that modifications to the piperidine structure can enhance pain-relieving properties, making these compounds valuable in pain management therapies .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of 4-methoxyphenyl derivatives with piperidine under specific conditions. These synthetic pathways are crucial for producing the compound in sufficient quantities for research and medicinal applications.

Case Study 1: Neurotransmitter Modulation

In a study investigating the effects of various piperidine derivatives on neurotransmitter systems, it was found that this compound significantly influenced dopamine receptor activity. This modulation could lead to therapeutic effects in conditions like schizophrenia and Parkinson's disease .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against common pathogens. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent.

Research Findings

Recent advances in research have further elucidated the biological activity of this compound:

- Neuropharmacological Studies : Research demonstrated that this compound can selectively inhibit certain enzymes related to neurotransmitter breakdown, potentially leading to increased levels of serotonin and dopamine in the brain .

- Antimicrobial Studies : Laboratory tests confirmed that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Isopropyl-2-(4-methoxyphenyl)piperidine | C15H23N | Enhanced lipophilicity; potential for different biological activity |

| 2-(4-Methoxyphenyl)-piperidin-4-one | C13H15NO2 | Contains a ketone functional group; known for antimicrobial activity |

| 1-Methyl-2-(4-methoxyphenyl)piperidine | C15H23N | Methyl substitution may alter pharmacokinetics |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.